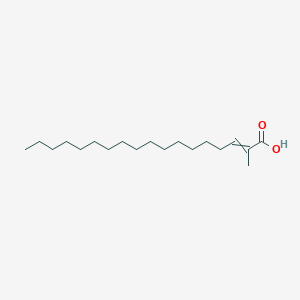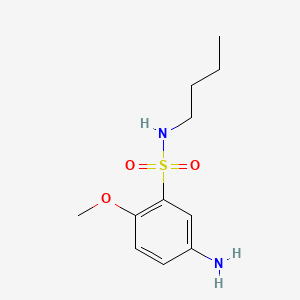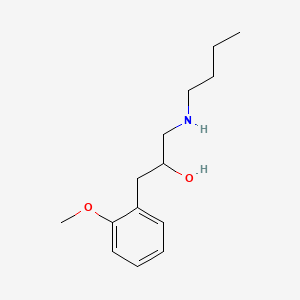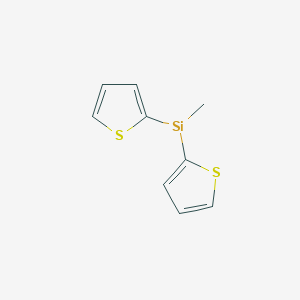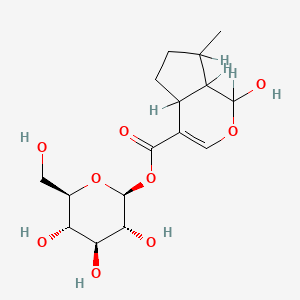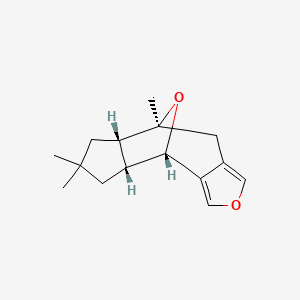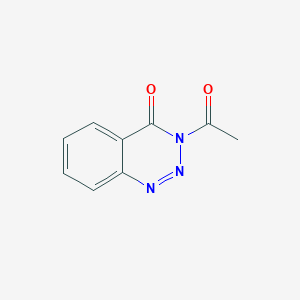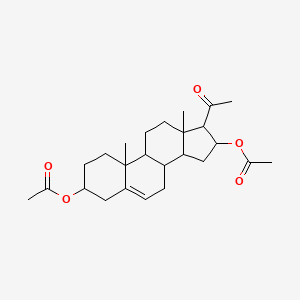
20-Oxopregn-5-ene-3,16-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Oxopregn-5-ene-3,16-diyl diacetate is a synthetic steroidal compound with the molecular formula C25H36O5 It is characterized by the presence of two acetate groups attached to the steroid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Oxopregn-5-ene-3,16-diyl diacetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: Introduction of the oxo group at the 20th position.
Acetylation: Introduction of acetate groups at the 3rd and 16th positions.
Common reagents used in these reactions include acetic anhydride and pyridine for acetylation, and oxidizing agents like chromium trioxide for oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
20-Oxopregn-5-ene-3,16-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Replacement of acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction can yield diols.
Applications De Recherche Scientifique
20-Oxopregn-5-ene-3,16-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the production of steroidal hormones and other related compounds.
Mécanisme D'action
The mechanism of action of 20-Oxopregn-5-ene-3,16-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 20-Oxopregn-5-ene-3,17-diyl diacetate
- 20-Oxopregn-5-ene-3,21-diyl diacetate
- 20-Oxopregn-5-ene-3,16-diyl diacetate
Uniqueness
This compound is unique due to the specific positioning of the oxo and acetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Propriétés
Numéro CAS |
75190-78-2 |
|---|---|
Formule moléculaire |
C25H36O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(17-acetyl-16-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C25H36O5/c1-14(26)23-22(30-16(3)28)13-21-19-7-6-17-12-18(29-15(2)27)8-10-24(17,4)20(19)9-11-25(21,23)5/h6,18-23H,7-13H2,1-5H3 |
Clé InChI |
SMCQXKQWSCYFRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


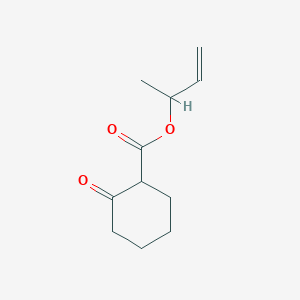
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
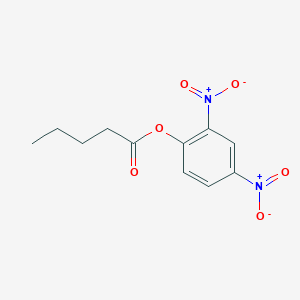
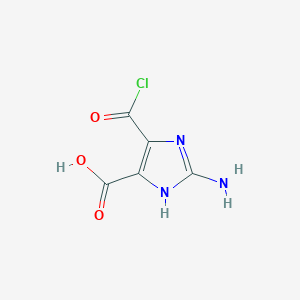
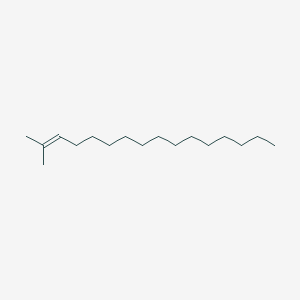
![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)
